Buserelin Buserelin Buserelin acetate is an organic molecular entity.
Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist, which stimulates the pituitary gland's gonadotrophin-releasing hormone receptor (GnRHR). It is used in prostate cancer treatment.
Buserelin is a synthetic analog of gonadotropin-releasing hormone (GnRH). Buserelin binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Prolonged administration of buserelin results in sustained inhibition of gonadotropin production, suppression of testicular and ovarian steroidogenesis, and reduced levels of circulating gonadotropin and gonadal steroids. Buserelin is more potent that GnRH. (NCI04)
A potent synthetic analog of GONADOTROPIN-RELEASING HORMONE with D-serine substitution at residue 6, glycine10 deletion, and other modifications.
See also: Buserelin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 57982-77-1
VCID: VC21336212
InChI: InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
SMILES: CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Molecular Formula: C62H90N16O15
Molecular Weight: 1299.5 g/mol

Buserelin

CAS No.: 57982-77-1

VCID: VC21336212

Molecular Formula: C62H90N16O15

Molecular Weight: 1299.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Buserelin - 57982-77-1

Description

Pharmacodynamic Effects Table

EffectDescription
Initial ResponseStimulates LH and FSH secretion
Chronic ResponseDesensitizes GnRH receptor, reducing LH and FSH secretion
Clinical OutcomeReduces gonadal sex hormone production

Pharmacokinetics

Buserelin is ineffective when administered orally due to extensive first-pass metabolism in the gastrointestinal tract . It has a bioavailability of 2.5 to 3.3% when administered intranasally and about 70% when given subcutaneously . The plasma protein binding of buserelin is approximately 15% . Its metabolism occurs primarily in the liver, kidneys, and gastrointestinal tract, mediated by peptidases . The elimination half-life of buserelin is approximately 72 to 80 minutes, regardless of the administration route .

Pharmacokinetic Parameters Table

ParameterValue
Oral BioavailabilityNot effective
Intranasal Bioavailability2.5 to 3.3%
Subcutaneous Bioavailability70%
Plasma Protein Binding15%
Elimination Half-Life72 to 80 minutes

Clinical Uses

Buserelin is primarily used in the palliative treatment of hormone-dependent advanced prostate cancer in males and for managing endometriosis in females . It is also used in assisted reproductive technologies, such as in vitro fertilization (IVF), to control ovulation timing .

Clinical Applications Table

ApplicationDescription
Prostate CancerPalliative treatment for hormone-dependent advanced cancer
EndometriosisManagement of symptoms
IVFControl of ovulation timing
CAS No. 57982-77-1
Product Name Buserelin
Molecular Formula C62H90N16O15
Molecular Weight 1299.5 g/mol
IUPAC Name acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
Standard InChIKey PYMDEDHDQYLBRT-DRIHCAFSSA-N
Isomeric SMILES CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
SMILES CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Canonical SMILES CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Appearance Solid powder
Purity > 95%
Related CAS 57982-77-1 (Parent)
Sequence XHWSYXLRP
Synonyms BUSERELIN; 57982-77-1; Etilamide; Acetate, Buserelin; Bigonist; Buserelin; Buserelin Acetate; HOE 766; HOE-766; HOE766; Profact; Receptal; Suprecur; Suprefact; Tiloryth(d-ser(bu(supt)(sup6)))-lh-rh(1-9)nonapeptide-ethylamide; (d-ser(tbu)(sup6)-ea(sup10))-lhrh; (d-ser(tbu)(sup6)-ea(sup10))-luteinizinghormone-releasinghormon; (d-ser(tbu)(sup6)-ea(sup10))-luteinizinghormone-releasinghormone; d-ser(tbu(sup6))-lh-rh-(1-9)-nonape
Reference 1: Dordas-Perpinyà M, Normandin L, Dhier T, Terris H, Cochard A, Frilley C, Huiban F, Bruyas JF. Single injections of triptorelin or buserelin acetate in saline solution induce ovulation in mares the same as a single injection of hCG. Reprod Domest Anim. 2020 Jan 13. doi: 10.1111/rda.13632. [Epub ahead of print] PubMed PMID: 31930759. 2: Manjarín R, Kirkwood RN, Ngula J, Martinez-Pastor F, Alegre B, Domínguez JC. Effect of Oxytocin, Cloprostenol or Buserelin in Semen Doses on Sow Fertility. Animals (Basel). 2019 Sep 29;9(10). pii: E746. doi: 10.3390/ani9100746. PubMed PMID: 31569532; PubMed Central PMCID: PMC6827092. 3: Mizera A, Kuczaj M, Szul A, Jędraszczyk J. Effect of addition of buserelin acetate to the extender on motility and viability of bovine spermatozoa. Anim Biotechnol. 2019 Apr;30(2):99-104. doi: 10.1080/10495398.2018.1521821. Epub 2018 Dec 31. PubMed PMID: 30595097. 4: Borș SI, Ibănescu I, Creangă Ș, Borș A. Reproductive performance in dairy cows with cystic ovarian disease after single treatment with buserelin acetate or dinoprost. J Vet Med Sci. 2018 Jul 18;80(7):1190-1194. doi: 10.1292/jvms.17-0690. Epub 2018 May 30. PubMed PMID: 29848852; PubMed Central PMCID: PMC6068299. 5: Mohamad NV, Soelaiman IN, Chin KY. Effects of tocotrienol from Bixa orellana (annatto) on bone histomorphometry in a male osteoporosis model induced by buserelin. Biomed Pharmacother. 2018 Jul;103:453-462. doi: 10.1016/j.biopha.2018.04.083. Epub 2018 Apr 24. PubMed PMID: 29674281. 6: Mohamad NV, Ima-Nirwana S, Chin KY. Effect of tocotrienol from Bixa orellana (annatto) on bone microstructure, calcium content, and biomechanical strength in a model of male osteoporosis induced by buserelin. Drug Des Devel Ther. 2018 Mar 16;12:555-564. doi: 10.2147/DDDT.S158410. eCollection 2018. PubMed PMID: 29588572; PubMed Central PMCID: PMC5859897. 7: Mohamad NV, Ima-Nirwana S, Chin KY. The effects of gonadotropin-releasing hormone agonist (buserelin) and orchidectomy on bone turnover markers and histomorphometry in rats. Aging Male. 2018 Mar 1:1-8. doi: 10.1080/13685538.2018.1446075. [Epub ahead of print] PubMed PMID: 29495911. 8: Calvez ML, Benz N, Huguet F, Saint-Pierre A, Rouillé E, Coraux C, Férec C, Kerbiriou M, Trouvé P. Buserelin alleviates chloride transport defect in human cystic fibrosis nasal epithelial cells. PLoS One. 2017 Nov 16;12(11):e0187774. doi: 10.1371/journal.pone.0187774. eCollection 2017. PubMed PMID: 29145426; PubMed Central PMCID: PMC5690610. 9: Piepenbrink A, Failing K, Riesenbeck A, Schmid P, Hoffmann B. [Downregulation of LH in the bitch after application of the GnRH-agonist buserelin as a slow-release implant]. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2017 Jun 20;45(3):147-152. doi: 10.15654/TPK-160790. Epub 2017 May 3. German. PubMed PMID: 28466954. 10: Khadivi B, Peirouvi T, JavanmardI MZ, Rasmi Y. Short-term buserelin administration induces apoptosis and morphological changes in adult rat testes. Acta Cir Bras. 2017 Feb;32(2):140-147. doi: 10.1590/s0102-865020170206. PubMed PMID: 28300875.
PubChem Compound 50224
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator